

Biophysical Properties of LAG-3 Cyclic Peptide Inhibitor 12: A Technical Guide

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Compound of Interest

Compound Name: LAG-3 cyclic peptide inhibitor 12

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This technical guide provides an in-depth overview of the biophysical properties of the lymphocyte-activation gene 3 (LAG-3) cyclic peptide inhibitor 12. This document is intended for researchers, scientists, and drug development professionals interested in the development of novel cancer immunotherapies.

Introduction to LAG-3 and its Inhibition

Lymphocyte-activation gene 3 (LAG-3), also known as CD223, is an immune checkpoint receptor primarily expressed on activated T cells, natural killer (NK) cells, B cells, and plasmacytoid dendritic cells.[1][2] It plays a crucial role in negatively regulating the immune response.[3][4] Upon binding to its ligands, principally Major Histocompatibility Complex (MHC) class II molecules and Fibrinogen-like protein 1 (FGL1), LAG-3 transduces inhibitory signals that suppress T cell proliferation, cytokine secretion, and cytotoxic functions.[1][5][6] This inhibitory function contributes to tumor immune evasion, making LAG-3 a compelling target for cancer immunotherapy.[4][6] By blocking the LAG-3 signaling pathway, the anti-tumor immune response can be reinvigorated.[4]

Cyclic peptides have emerged as a promising class of molecules for targeting protein-protein interactions, such as the LAG-3/MHC-II interface.[7][8] They offer advantages over traditional small molecules and antibodies, including higher binding affinity and specificity, as well as better tumor penetration.[7] **LAG-3 cyclic peptide inhibitor 12** is a second-generation inhibitor designed for enhanced potency.[4][9]



Biophysical and Bioactivity Data

The biophysical and bioactivity parameters of **LAG-3 cyclic peptide inhibitor 12** have been characterized using various in vitro assays. The quantitative data are summarized in the tables below, providing a comparative view with the original parent peptide.

Table 1: Inhibitory Activity of LAG-3 Cyclic Peptides

Peptide	Modification	IC50 (µM)
Original Peptide	Cys-Val-Pro-Met-Thr-Tyr-Arg- Ala-Cys (disulfide bridge: 1-9)	-
Cyclic Peptide 12	Tyr6(L-3-CN-Phe)	4.45 ± 1.36[4][9][10]
Cyclic Peptide 13	Tyr6(L-4-NH2-Phe)	131.65 ± 35.30[9]
Cyclic Peptide 17	Tyr6(L-3,5-DiF-Phe)	74.43[9]

Table 2: Binding Affinity of LAG-3 Cyclic Peptides

Peptide	KD (μM)
Original Peptide	9.94 ± 4.13[4][9]
Cyclic Peptide 12	2.66 ± 2.06[4][9][10]
Cyclic Peptide 13	1.81 ± 1.42[4][9]

Table 3: Molecular Docking Scores of LAG-3 Cyclic Peptides

Peptide	Docking Score (kcal/mol)
Original Peptide	-5.236[4][9]
Cyclic Peptide 12	-7.236[4][9]

Experimental Protocols



The following sections detail the methodologies used to determine the biophysical properties of LAG-3 cyclic peptide inhibitor 12.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Inhibition (IC50) Determination

This assay is used to measure the ability of a compound to inhibit the interaction between LAG-3 and its ligand, MHC class II.

Principle: The assay utilizes tagged LAG-3 and MHC-II proteins. When these proteins interact, a FRET signal is generated between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2).[11] An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[11]

Materials:

- Tagged LAG-3 and MHC-II proteins (e.g., with biotin and a specific tag)
- Anti-Tag1-Europium cryptate (donor)
- Anti-Tag2-d2 (acceptor)
- Assay buffer (e.g., PPI Europium Detection Buffer)
- Test compounds (e.g., LAG-3 cyclic peptide inhibitor 12)
- 384-well low-volume white microplates
- HTRF-compatible plate reader

Procedure:

- Reagent Preparation:
 - Thaw all reagents and allow them to reach room temperature.
 - Prepare working solutions of tagged LAG-3 and MHC-II in the assay buffer.

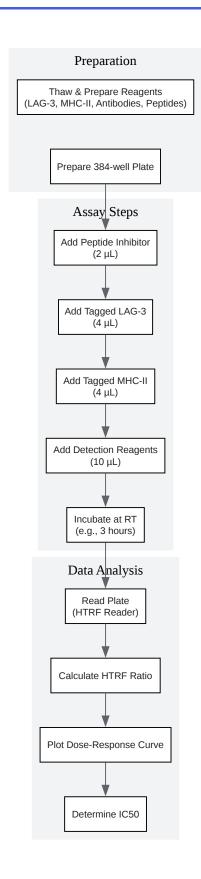


- Prepare working solutions of the anti-tag donor and acceptor antibodies in the assay buffer.
- Prepare serial dilutions of the test compounds in the assay buffer. A typical starting concentration for screening is 20 μΜ.[9]

Assay Protocol:

- Add 2 μL of the test compound or standard to the wells of the microplate.
- Add 4 μL of the tagged LAG-3 working solution to each well.
- Add 4 μL of the tagged MHC-II working solution to each well.
- Add 10 μL of the pre-mixed anti-tag donor and acceptor antibody solution to each well.
- Incubate the plate at room temperature for a specified time (e.g., 3 hours).[11]
- Data Acquisition and Analysis:
 - Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
 - Calculate the HTRF ratio (Acceptor signal / Donor signal).
 - Plot the HTRF ratio against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the LAG-3/MHC-II interaction.





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TR-FRET Assay Workflow



Microscale Thermophoresis (MST) for Binding Affinity (KD) Determination

MST is a powerful technique to quantify biomolecular interactions in solution by measuring the motion of molecules in a microscopic temperature gradient.

Principle: The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and solvation shell. When a ligand binds to a fluorescently labeled target molecule, these properties can change, leading to a change in its thermophoretic movement. This change is used to determine the binding affinity (KD).

Materials:

- Fluorescently labeled LAG-3 protein (target)
- Unlabeled cyclic peptide inhibitor (ligand)
- MST buffer (e.g., HEPES or Tris-based buffer with additives like MgCl2, NaCl, and a nonionic detergent to prevent aggregation)[3]
- MST instrument (e.g., Monolith NT.115)
- Premium coated capillaries

Procedure:

- Sample Preparation:
 - Prepare a stock solution of the fluorescently labeled LAG-3 protein in MST buffer. The final concentration should be low enough to ensure a good signal-to-noise ratio.
 - Prepare a stock solution of the cyclic peptide inhibitor in MST buffer. The highest concentration should be at least 20-fold higher than the expected KD.
 - Perform a 16-step 1:1 serial dilution of the peptide inhibitor in MST buffer.
- Binding Reaction:

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- Mix each peptide dilution with an equal volume of the labeled LAG-3 protein solution.
- Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium (e.g., 5-10 minutes).[9]

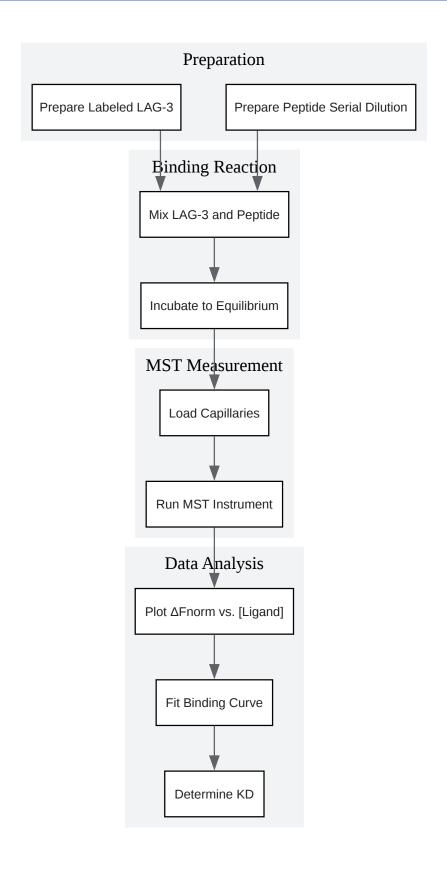
MST Measurement:

- Load the samples into the MST capillaries.
- Place the capillaries into the MST instrument.
- Run the MST experiment, which involves applying an infrared laser to create a temperature gradient and monitoring the fluorescence change over time.

• Data Analysis:

- \circ The change in normalized fluorescence (Δ Fnorm) is plotted against the logarithm of the ligand concentration.
- The resulting binding curve is fitted to the KD model using the instrument's analysis software to determine the dissociation constant (KD).





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MST Experimental Workflow



LAG-3 Signaling Pathway and Mechanism of Inhibition

LAG-3 exerts its inhibitory function through a complex signaling cascade upon engagement with its ligands on antigen-presenting cells (APCs) or tumor cells.

Key Steps in LAG-3 Signaling:

- Ligand Binding: LAG-3 on the surface of an activated T cell binds to MHC class II or FGL1 on an APC or tumor cell.[12]
- Signal Transduction: This interaction leads to the recruitment of intracellular signaling molecules. The cytoplasmic tail of LAG-3 contains a conserved "KIEELE" motif that is crucial for its inhibitory function.[12]
- Inhibition of T Cell Receptor (TCR) Signaling: LAG-3 signaling interferes with the TCR signaling pathway, leading to reduced phosphorylation of downstream effectors like ZAP70 and PLCy.[1] This ultimately results in decreased activation of transcription factors such as NFAT.[1]
- Functional Consequences: The inhibition of TCR signaling leads to a decrease in T cell proliferation, reduced cytokine production (e.g., IL-2, IFN-γ), and diminished cytotoxic activity.[3][13]

Mechanism of Inhibition by Cyclic Peptide 12: **LAG-3 cyclic peptide inhibitor 12** acts as a competitive antagonist, blocking the interaction between LAG-3 and its primary ligand, MHC class II.[9] By binding to LAG-3, the peptide prevents the initiation of the inhibitory signaling cascade, thereby restoring T cell effector functions.





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LAG-3 Signaling and Inhibition

Conclusion

LAG-3 cyclic peptide inhibitor 12 demonstrates significantly improved inhibitory activity and binding affinity for LAG-3 compared to its parent compound. The enhanced biophysical properties, as determined by TR-FRET and MST, are supported by molecular docking studies. These findings highlight the potential of cyclic peptide 12 as a promising candidate for further development in the field of cancer immunotherapy. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for future research and optimization of LAG-3 targeted therapies.

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